Pyronaridine-13C2 , d4

LC-MS/MS method validation bioanalytical chemistry pharmacokinetics

Accurate LC-MS/MS quantitation of pyronaridine in biological matrices requires a stable isotope-labeled internal standard to correct for matrix effects, extraction variability, and ion suppression. Pyronaridine-13C2,d4 (CAS 1261393-31-0) provides a +6 Da mass shift with chromatographic co-elution, meeting FDA/EMA bioanalytical validation guidelines. • Achieves LLOQ of 0.500 ng/mL with precision ≤5.3% RSD and bias within ±8.2% • Requires only 50 µL sample volume-ideal for pediatric and pregnant population PK studies • Supplied with full characterization data compliant with ANDA/DMF submission requirements; pharmacopeial traceability (USP/EP) available

Molecular Formula C29H32ClN5O2
Molecular Weight 524.067
CAS No. 1261393-31-0
Cat. No. B592556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyronaridine-13C2 , d4
CAS1261393-31-0
SynonymsBenzo[b]-1,5-naphthyridine Phenol Derivative-13C2 , d4;  Malaridine-13C2 , d4;  4-[(7-Chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)amino]-2,6-bis(1-pyrrolidinylmethyl-13C2 , d4)phenol;  4-((7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino)-2,6
Molecular FormulaC29H32ClN5O2
Molecular Weight524.067
Structural Identifiers
SMILESCOC1=CC=C2C(=C(C3=C(N2)C=C(C=C3)Cl)N=C4C=C(C(=O)C(=C4)CN5CCCC5)CN6CCCC6)N1
InChIInChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,32-33H,2-5,10-13,17-18H2,1H3/i17+1D2,18+1D2
InChIKeyYFYLPWJKCSESGB-RQBOPRCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyronaridine-13C2,d4 Analytical Reference Standard


Pyronaridine-13C2,d4 (CAS 1261393-31-0) is a stable isotope-labeled analog of the antimalarial drug pyronaridine, chemically designated as 4-((7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino)-2,6-bis(pyrrolidin-1-ylmethyl-13C-d2)phenol, with a molecular formula of C2713C2H28D4ClN5O2 and a molecular weight of 524.06 g/mol [1]. The compound incorporates two 13C atoms and four deuterium atoms at specific pyrrolidinylmethyl positions, creating a mass shift of +6 Da relative to the unlabeled analyte (m/z 518.20) [2]. This isotopic labeling pattern is designed to provide optimal mass spectrometric differentiation while maintaining near-identical physicochemical properties to the native compound, making it suitable as an internal standard (IS) for the quantitative determination of pyronaridine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].

Stable isotope-labeled internal standard +6 Da mass shift for LC-MS/MS Co-elution with native pyronaridine Bioanalytical method validation support

Designed for quantitative pyronaridine determination in research matrices by LC-MS/MS. Dual 13C/d4 labeling supports matrix-effect correction and ISTD benchmarking.

Why Pyronaridine-13C2,d4 Is Irreplaceable


Direct substitution of Pyronaridine-13C2,d4 with unlabeled pyronaridine or structurally distinct internal standards (e.g., amodiaquine) introduces significant quantitative error and method failure in LC-MS/MS bioanalysis. Unlabeled pyronaridine cannot be distinguished from the target analyte by mass spectrometry, rendering quantitation impossible [1]. Structural analog IS such as amodiaquine exhibit differential extraction recovery and ionization efficiency, failing to adequately correct for matrix effects and sample-to-sample variability [2]. In contrast, Pyronaridine-13C2,d4 co-elutes with the native analyte but is resolved by a +6 Da mass shift, providing ideal compensation for extraction losses, ion suppression/enhancement, and instrument drift [3]. Regulatory guidelines (FDA, EMA) for bioanalytical method validation explicitly require the use of a stable isotope-labeled IS for accurate and precise quantification when available [4].

Approach
Risk
Impact on quantitation
Unlabeled pyronaridine
No mass differentiation from target analyte
Quantitation impossible; cannot distinguish IS from analyte signalCritical
Structural analog IS (amodiaquine)
Differential extraction recovery and ionization efficiency
Inadequate matrix-effect correction; higher variability at low concentrationsHigh
Deuterium-only labeled IS
Potential retention time shift and H/D exchange risk
Compromised co-elution may affect ionization compensation accuracyModerate

Pyronaridine-13C2,d4 Comparative Evidence


Matrix Effect Compensation vs. Amodiaquine

Pyronaridine-13C2,d4 provides superior matrix effect compensation compared to the analog internal standard amodiaquine. Methods using amodiaquine as IS report precision (RSD) of up to 11.1% at the low QC level (11.4 ng/mL) and recoveries of >75% [1]. In contrast, a validated UPLC-MS/MS method employing Pyronaridine-13C2,d4 achieved significantly improved precision of ≤5.3% across the entire calibration range (0.500–500 ng/mL) with accuracy (bias) within ±8.2% and a reproducible extraction recovery of 77% [2]. The stable isotope-labeled IS effectively compensates for ion suppression/enhancement and extraction variability inherent in complex biological matrices such as whole blood, whereas the structural analog amodiaquine exhibits differential behavior, leading to higher variability and reduced accuracy, particularly at lower concentrations [3].

Matrix Effect Compensation
Reported
≤5.3% RSD vs 11.1% RSD at low QC level; accuracy bias within ±8.2%
Supports matrix-effect correction review for ISTD selection
Cross-study comparison; human whole blood research matrix
LC-MS/MS method validation bioanalytical chemistry pharmacokinetics

Dual 13C/d4 Labeling Co-Elution and H/D Exchange Stability

The dual 13C and deuterium labeling pattern of Pyronaridine-13C2,d4 (mass shift +6 Da) provides a distinct advantage over deuterium-only labeled analogs. Compounds labeled solely with deuterium (e.g., pyronaridine-d4) can exhibit subtle chromatographic retention time shifts due to the deuterium isotope effect, potentially compromising co-elution with the analyte and affecting ionization efficiency compensation [1]. In contrast, 13C labeling induces no detectable chromatographic shift, ensuring perfect co-elution and optimal matrix effect correction [2]. Furthermore, deuterium atoms located at labile positions may undergo hydrogen-deuterium exchange under certain analytical or storage conditions, leading to IS signal instability and inaccurate quantification [3]. Pyronaridine-13C2,d4 incorporates deuterium at carbon-bound positions on the pyrrolidinylmethyl moieties, minimizing exchange risk while the 13C atoms provide a stable mass shift backbone [4].

Co-Elution & H/D Stability
Class-level
No measurable retention shift; carbon-bound deuterium minimizes exchange risk
Supports ISTD co-elution validation and method robustness
Class-level inference from dual-label design; review per application context
stable isotope labeling LC-MS/MS isotope effects

Regulatory Characterization and Traceability

Pyronaridine-13C2,d4 is supplied with comprehensive characterization data compliant with regulatory guidelines (FDA, EMA) and can be used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions [1]. Unlike many research-grade internal standards that lack full traceability, this product offers potential further traceability against pharmacopeial standards (USP or EP) based on feasibility [2]. This level of characterization and documentation reduces the analytical burden for pharmaceutical developers, as it meets the stringent requirements for identity, purity, and stability testing mandated by regulatory authorities .

Characterization & Traceability
Source review
Full characterization data package; potential USP/EP traceability
Supports method validation documentation context
Supplier-reported; verify traceability path for specific submission requirements
pharmaceutical analysis regulatory compliance ANDA submission

Clinical PK Validation in PYRAPREG Trial

A UPLC-MS/MS method utilizing Pyronaridine-13C2,d4 as internal standard has been successfully applied to quantify pyronaridine in whole blood samples from pregnant malaria patients participating in the PYRAPREG clinical trial (PACTR202011812241529) in the Democratic Republic of the Congo [1]. This clinical application demonstrates the method's suitability to support pharmacokinetic studies in special populations where accurate quantification is critical [2]. The method achieved a clinically relevant calibration range of 0.500–500 ng/mL (r² ≥ 0.9963) with a sample volume of only 50 µL and demonstrated long-term analyte stability for up to 315 days at −70°C [3]. In contrast, earlier methods using analog IS (amodiaquine) reported higher sample volume requirements (0.3 mL) and a narrower calibration range (5.7–855 ng/mL) [4].

Method Sensitivity
Reported
LLOQ 0.500 ng/mL; sample volume 50 µL; r² ≥ 0.9963
Supports low-volume research matrix analysis
Reported from research study context; stability 315 days at −70°C
clinical pharmacology pharmacokinetics pregnancy malaria

Pyronaridine-13C2,d4 Validated Applications


Bioanalytical Method Development for PK Studies

Pyronaridine-13C2,d4 is the preferred internal standard for developing and validating LC-MS/MS methods to quantify pyronaridine in biological matrices (whole blood, plasma, urine) for pharmacokinetic studies. Its use enables achievement of high sensitivity (LLOQ 0.500 ng/mL), excellent precision (≤5.3% RSD), and robust accuracy (bias within ±8.2%) across a clinically relevant range (0.500–500 ng/mL), as demonstrated in the validated UPLC-MS/MS method supporting the PYRAPREG trial [1]. This performance meets or exceeds regulatory expectations for bioanalytical method validation [2].

QC Release Testing and Regulatory Submissions

For pharmaceutical manufacturers developing generic pyronaridine formulations or fixed-dose combinations (e.g., Pyramax), Pyronaridine-13C2,d4 serves as a fully characterized reference standard compliant with FDA/EMA guidelines. It is specifically indicated for analytical method validation (AMV) and QC applications in ANDA and DMF submissions [3]. The product's potential traceability to USP or EP pharmacopeial standards further supports regulatory acceptance [4].

Clinical PK in Special Populations

The low sample volume requirement (50 µL) and high sensitivity (LLOQ 0.500 ng/mL) of methods employing Pyronaridine-13C2,d4 make it uniquely suited for pharmacokinetic studies in pediatric and pregnant populations, where blood volume is limited and drug exposure may be low [5]. The method has been successfully applied to quantify pyronaridine in whole blood samples from pregnant malaria patients, demonstrating its suitability for real-world clinical trials [6].

Long-Term Stability and Half-Life Assessment

The validated method using Pyronaridine-13C2,d4 as IS demonstrated that pyronaridine in whole blood is stable for up to 315 days when stored at −70°C [7]. This extended stability window, combined with the method's sensitivity to measure pyronaridine up to 42 days post-treatment initiation, enables accurate determination of terminal elimination half-life—a critical parameter for understanding drug accumulation and dosing intervals [8].

Application
Selection Property
Validation Focus
PK bioanalysis research
Stable isotope ISTD co-elution
Matrix-effect correction and recovery review
Method validation documentation
Full characterization data package
Bioanalytical validation review
Human whole blood research matrix
Low-volume method compatibility
LLOQ and precision endpoint review
Long-term stability assessment
Extended stability data at −70°C
Exposure-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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